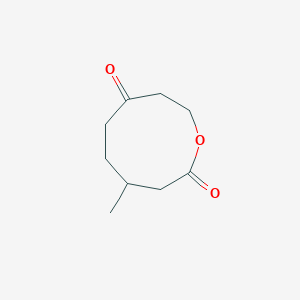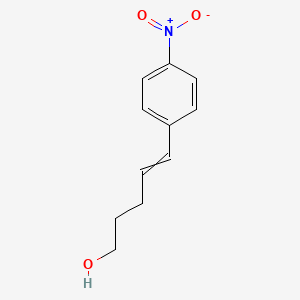
5-(4-Nitrophenyl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H13NO3 It consists of a pentenyl chain with a hydroxyl group at one end and a nitrophenyl group at the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)pent-4-en-1-ol typically involves the reaction of 4-nitrobenzaldehyde with a suitable pentenyl Grignard reagent. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Nitrophenyl)pent-4-en-1-one.
Reduction: Formation of 5-(4-Aminophenyl)pent-4-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Nitrophenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The overall effect depends on the specific pathways and targets involved in the biological system.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylmethanol: Similar structure but with a shorter carbon chain.
5-(4-Aminophenyl)pent-4-en-1-ol: Reduction product of 5-(4-Nitrophenyl)pent-4-en-1-ol.
4-Nitrophenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a pentenyl chain with a hydroxyl group
Properties
CAS No. |
824431-49-4 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(4-nitrophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h2,4-8,13H,1,3,9H2 |
InChI Key |
UBFKXJALWKIYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
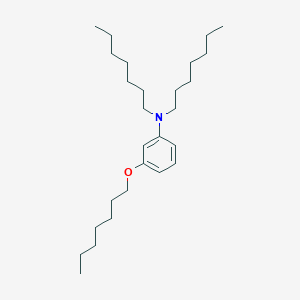

oxophosphanium](/img/structure/B14215597.png)

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
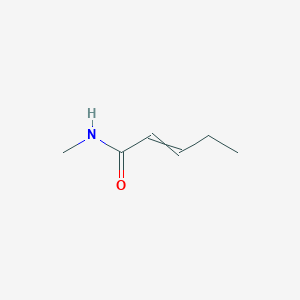
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
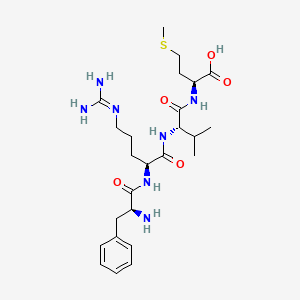
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
